molecular formula C19H26N2O4 B14895339 exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane

exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane

Cat. No.: B14895339
M. Wt: 346.4 g/mol
InChI Key: KMBZYHGFFCCUCX-UHFFFAOYSA-N
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Description

exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane: is a complex organic compound that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a protected amino group. The presence of the Boc (tert-butoxycarbonyl) and cbz (carbobenzyloxy) protecting groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-7-Boc-2-(cbz-amino)-7-azabicyclo[221]heptane typically involves multiple steps, starting from readily available starting materials One common approach is the Diels-Alder reaction, which forms the bicyclic coreThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .

Scientific Research Applications

Chemistry: In chemistry, exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its bicyclic structure mimics natural substrates, making it useful in probing biological pathways .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of both Boc and cbz protecting groups in exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane makes it unique. These groups provide stability and selectivity in reactions, making the compound a valuable intermediate in complex organic synthesis.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 2-(benzylcarbamoyloxy)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-15(21)16(11-14)24-17(22)20-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)

InChI Key

KMBZYHGFFCCUCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)OC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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